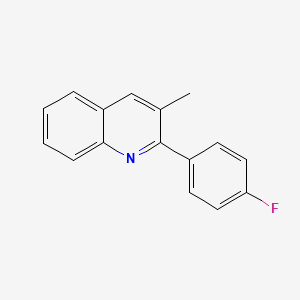

2-(4-Fluorophenyl)-3-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-3-methylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN/c1-11-10-13-4-2-3-5-15(13)18-16(11)12-6-8-14(17)9-7-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIIIMSZBCOOOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Fluorophenyl 3 Methylquinoline

Established Cyclization and Condensation Pathways for Quinoline (B57606) Formation

The construction of the quinoline core is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to this scaffold. These methods generally involve the condensation of anilines or related precursors with carbonyl compounds, followed by cyclization and aromatization.

Friedländer, Pfitzinger, Povarov, Skraup, Doebner-Von Miller, and Related Reactions

The Friedländer synthesis is a prominent method for quinoline formation, involving the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org This acid- or base-catalyzed reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to yield the quinoline derivative. organic-chemistry.org For the synthesis of 2-(4-Fluorophenyl)-3-methylquinoline, this would entail the reaction of a 2-aminoarylketone with a carbonyl compound that can provide the 3-methyl substituent. Variations of this reaction have been developed to improve yields and expand substrate scope. nih.gov

The Pfitzinger reaction offers an alternative route, starting from isatin (B1672199) and a carbonyl compound in the presence of a base. wikipedia.org The reaction mechanism involves the hydrolysis of isatin to an amino acid, which then condenses with the carbonyl compound, followed by cyclization and dehydration to form a quinoline-4-carboxylic acid. wikipedia.org Subsequent decarboxylation would yield the desired quinoline. While versatile, this method's sensitivity to steric hindrance can be a limitation. electronicsandbooks.comresearchgate.net

The Povarov reaction is a powerful tool for synthesizing substituted quinolines, typically involving the reaction of anilines, aldehydes, and activated alkenes in a [4+2] cycloaddition. organic-chemistry.orgnih.govorganic-chemistry.orgnih.gov This multicomponent approach allows for significant structural diversity in the resulting quinoline products. rsc.orgnih.gov A notable variation utilizes methyl ketones as a reactive input, proceeding through a self-sequenced iodination/Kornblum oxidation/Povarov/aromatization mechanism. organic-chemistry.orgnih.gov

The Skraup synthesis is a classic method that produces quinoline from aniline (B41778), glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comwikipedia.org The reaction is known for its often vigorous nature, though modifications have been developed to control the reaction and improve yields. researchgate.net A related method, the Doebner-Von Miller reaction , utilizes α,β-unsaturated carbonyl compounds reacting with anilines. nih.govwikipedia.orgsynarchive.com This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis and is catalyzed by either Lewis or Brønsted acids. wikipedia.orgresearchgate.net

| Reaction Name | Key Reactants | General Product | Key Features |

|---|---|---|---|

| Friedländer | 2-Aminoaryl aldehyde/ketone + Carbonyl with α-methylene group | Substituted quinolines | Acid or base-catalyzed cyclocondensation. organic-chemistry.org |

| Pfitzinger | Isatin + Carbonyl compound | Quinoline-4-carboxylic acids | Base-catalyzed; product requires decarboxylation. wikipedia.org |

| Povarov | Aniline + Aldehyde + Activated alkene | Substituted quinolines | Multicomponent [4+2] cycloaddition. nih.gov |

| Skraup | Aniline + Glycerol + Oxidizing agent | Quinoline | Often vigorous reaction conditions. wikipedia.org |

| Doebner-Von Miller | Aniline + α,β-Unsaturated carbonyl | Substituted quinolines | Acid-catalyzed. wikipedia.org |

One-Pot and Multi-Component Reaction (MCR) Strategies for Quinoline Synthesis

Modern synthetic chemistry increasingly favors one-pot and multi-component reactions (MCRs) due to their efficiency, atom economy, and ability to generate complex molecules in a single step. nih.gov Several MCRs have been developed for the synthesis of quinoline derivatives, offering streamlined access to compounds like this compound. nih.govnih.gov These strategies often combine aspects of the classical named reactions into a single, efficient process. For instance, a three-component reaction involving an aniline, an aldehyde, and an alkyne, catalyzed by a ruthenium complex, can directly yield 2,3-disubstituted quinolines. rsc.orgnsf.gov The development of such MCRs signifies a shift towards more sustainable and efficient synthetic routes. researchgate.net

Metal-Catalyzed Coupling and Functionalization Approaches

Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are particularly valuable for introducing specific substituents onto the quinoline core and for the functionalization of existing groups.

Suzuki–Miyaura Coupling and Related Cross-Coupling Reactions

The Suzuki–Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. libretexts.org This reaction is a highly effective method for forming carbon-carbon bonds and can be employed to introduce the 4-fluorophenyl group at the 2-position of the quinoline ring. nih.govdntb.gov.ua For example, a 2-chloro or 2-bromo-3-methylquinoline (B189378) could be coupled with 4-fluorophenylboronic acid to yield the target compound. rsc.org The versatility of the Suzuki-Miyaura coupling allows for a wide range of functional groups to be tolerated, making it a robust method for late-stage functionalization. researchgate.netacs.org One-pot procedures combining borylation and subsequent Suzuki-Miyaura coupling have also been developed for the efficient synthesis of arylquinolines. acs.org

C(sp3)–H Activation Strategies on Methylquinoline Moieties

Direct functionalization of C-H bonds is a highly desirable transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. The methyl group at the 3-position of the quinoline ring presents an opportunity for C(sp3)–H activation. nih.gov Transition metal catalysts, particularly those based on rhodium and palladium, have been shown to effectively catalyze the C-H activation of methylquinolines. acs.orgresearchgate.netresearchgate.netmdpi.com This allows for the introduction of various functional groups directly onto the methyl group, providing a route to a diverse range of derivatives. nih.gov The chelating assistance of the quinoline nitrogen atom often plays a crucial role in directing the catalyst to the desired C-H bond. nih.govresearchgate.net

Green Chemistry Principles in the Synthesis of the Compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com In the context of this compound synthesis, this involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. ijpsjournal.comacs.org

Several green approaches to quinoline synthesis have been reported. These include the use of water as a solvent, the application of nanocatalysts that can be easily recovered and reused, and the use of microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. ijpsjournal.comnih.govacs.org For example, the Friedländer synthesis has been adapted to use environmentally friendly catalysts and solvents. acs.org Similarly, visible-light-mediated aerobic dehydrogenation using a titanium dioxide catalyst offers a green method for synthesizing quinolines. organic-chemistry.org The adoption of these green methodologies is crucial for the sustainable production of valuable chemical compounds. acs.org

Solvent-Free and Microwave-Assisted Protocols

The Friedländer annulation, a classic method for quinoline synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. For the synthesis of this compound, this would typically involve the reaction of 2-amino-4'-fluorobenzophenone (B132669) with propanal. Recent advancements have adapted this reaction to solvent-free and microwave-assisted conditions, leading to significant improvements in reaction times, yields, and environmental friendliness.

Under solvent-free conditions, the reaction can be promoted by various catalysts. For instance, bismuth(III) chloride (BiCl3) has been shown to be an effective catalyst for the Friedländer reaction between o-aminoaryl ketones and α-methylene ketones under thermal, solvent-free conditions, affording polysubstituted quinolines in excellent yields. eurekaselect.com Another approach utilizes silica-supported phosphorus pentoxide (P2O5/SiO2) as a reusable catalyst for the solvent-free synthesis of quinoline derivatives, also achieving high to excellent yields in short reaction times. ijcce.ac.ir The use of a Brønsted acidic ionic liquid, 3,3'-(butane-1,4-diyl)bis(1-methyl-1H-imidazole-3-ium)·dibromide·disulfuric acid, has also been reported to efficiently catalyze the Friedländer synthesis under solvent-free conditions at elevated temperatures. nih.gov

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and the Friedländer synthesis is no exception. A rapid and efficient microwave-assisted protocol for the synthesis of quinolines involves the use of neat acetic acid as both the solvent and catalyst at 160 °C, achieving excellent yields in as little as five minutes. nih.govresearchgate.net This method offers a significant advantage over conventional heating, which often requires several days and results in poor yields. nih.gov Another microwave-assisted approach employs p-toluenesulfonic acid (p-TsOH) as a catalyst under solvent-free conditions, providing excellent yields through a simple work-up procedure. organic-chemistry.org The combination of microwave irradiation with environmentally friendly catalysts like Nafion® NR50 has also been successfully applied to the synthesis of substituted quinolines. mdpi.com

The following table summarizes representative conditions for solvent-free and microwave-assisted Friedländer synthesis of quinolines, which are applicable to the synthesis of this compound.

| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

| 2-Aminoaryl ketone, α-Methylene ketone | BiCl3 | Thermal, Solvent-free | Excellent | eurekaselect.com |

| 2-Aminoaryl ketone, Carbonyl compound | P2O5/SiO2 | 80 °C, Solvent-free | High | ijcce.ac.ir |

| 2-Aminophenylketone, Cyclic ketone | Acetic Acid | Microwave, 160 °C, 5 min | Excellent | nih.govresearchgate.net |

| 2-Aminoaryl ketone, α-Methylene ketone | p-Toluenesulfonic acid | Microwave, Solvent-free | Excellent | organic-chemistry.org |

| Aniline, Propionaldehyde | Nafion® NR50 / Ethanol | Microwave | Good | mdpi.com |

Mechanochemical Synthesis Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a sustainable and efficient alternative to traditional solvent-based synthesis. Ball milling is a common mechanochemical technique that has been successfully applied to the Friedländer synthesis of quinolines.

A rapid and scalable mechanochemical Friedländer synthesis of polyaryl-substituted quinolines has been reported using ball milling under basic conditions. This method achieves moderate to excellent yields (48% to >95%) within a one-hour reaction time and demonstrates broad functional group tolerance. researchgate.net The scalability of this approach was demonstrated by achieving a gram-scale reaction with a high isolated yield using Resonant Acoustic Mixing (RAM). researchgate.net

Mechanochemical techniques can also be employed for post-synthesis modifications. For instance, a total mechanosynthesis of a complex quinoline derivative, 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde, has been achieved. This multi-step synthesis includes a mechanochemical Minisci C–H alkylation, showcasing the potential of mechanochemistry for the derivatization of the quinoline core. rsc.org

The following table provides an example of a mechanochemical Friedländer synthesis.

| Reactants | Conditions | Reaction Time | Yield | Reference |

| 2-Aminoaryl ketone, α-Methylene ketone | Ball milling, Basic conditions | 1 hour | 48% - >95% | researchgate.net |

Derivatization and Post-Synthetic Modification Strategies

The functionalization of the this compound scaffold allows for the exploration of its chemical space and the development of new derivatives with potentially enhanced properties. Derivatization can be achieved through reactions involving the quinoline core, the 4-fluorophenyl group, or the 3-methyl group. Post-synthetic modification, particularly through C-H activation, has become a powerful strategy for the direct functionalization of the quinoline ring.

The quinoline ring is amenable to various C-H functionalization reactions, enabling the introduction of a wide range of substituents at different positions. mdpi.comrsc.orgrsc.org Transition metal catalysis is often employed to achieve high regioselectivity. For example, the C2 position of quinolines can be functionalized through various coupling reactions. nih.gov The development of methods for the functionalization of distal positions (C3-C8) has also seen significant progress. nih.gov

The 3-methyl group of the quinoline ring is also a site for derivatization. Transition-metal-catalyzed C(sp³)–H alkylation of methyl heteroarenes with alcohols provides a versatile method for chain elongation. mdpi.com This auto-transfer hydrogenative (ATH) reaction is atom-economical, with water as the only byproduct. mdpi.com

Furthermore, the 4-fluorophenyl group can be a target for modification, although this is less common than modifications to the quinoline core. The fluorine atom can influence the electronic properties of the molecule and can be a site for nucleophilic aromatic substitution under specific conditions.

The following table lists some potential derivatization strategies for this compound.

| Reaction Type | Reagents and Conditions | Target Site | Reference |

| C-H Arylamination | Copper catalyst, Anthranils | C2-position of the quinoline ring | mdpi.com |

| C-H Alkylation | Palladium catalyst, Ethers, Oxidant | C2-position of the quinoline ring | mdpi.com |

| C(sp³)-H Alkylation | Transition metal catalyst (e.g., Ir, Ru, Ni), Alcohols | 3-methyl group | mdpi.com |

| Nucleophilic Aromatic Substitution | Strong nucleophile, specific conditions | 4-position of the fluorophenyl ring | General |

These advanced synthetic and derivatization strategies provide a versatile toolbox for the preparation and functionalization of this compound, paving the way for the development of new compounds with diverse applications.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the atomic framework and electronic environment can be assembled.

Multi-Dimensional NMR Techniques

To unambiguously assign these signals and understand the connectivity, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the quinoline and fluorophenyl ring systems.

HSQC: This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC: This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the entire molecular skeleton, including the connection between the fluorophenyl ring and the quinoline core.

Fluorine-19 NMR Applications

A representative table of expected NMR data is shown below.

Table 1: Representative NMR Data for this compound

| Nucleus | Technique | Expected Chemical Shift Range (ppm) | Information Provided |

|---|---|---|---|

| ¹H | 1D NMR | 2.0-2.5 (CH₃), 7.0-8.5 (Aromatic) | Number and type of protons |

| ¹³C | 1D NMR | 15-20 (CH₃), 115-165 (Aromatic/Heteroaromatic) | Number and type of carbon atoms |

| ¹⁹F | 1D NMR | -110 to -120 | Electronic environment of the fluorine atom |

| ¹H-¹H | COSY | N/A | Connectivity of adjacent protons |

| ¹H-¹³C | HSQC | N/A | Direct C-H bond correlations |

Note: The chemical shift ranges are estimations based on similar molecular structures and are subject to experimental conditions and solvent effects.

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and torsional angles.

Single-Crystal X-ray Diffraction

Table 2: Representative Single-Crystal X-ray Diffraction Data

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Z | Number of molecules per unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

Note: This table represents the type of data obtained from a single-crystal X-ray diffraction experiment. Specific values are not provided as they are not publicly available for the title compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Vibrational Mode Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and vibrational modes of a molecule. The spectra are characteristic of the molecule's structure, with specific peaks corresponding to the stretching and bending vibrations of different bonds.

For this compound, the FT-IR and Raman spectra would display a series of characteristic bands.

C-H vibrations: Aromatic C-H stretching bands are expected in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl group would appear around 2850-3000 cm⁻¹.

C=C and C=N stretching: Vibrations corresponding to the aromatic rings and the C=N bond of the quinoline system would be observed in the 1400-1650 cm⁻¹ range.

C-F stretching: A strong absorption band characteristic of the C-F bond is typically found in the 1100-1250 cm⁻¹ region.

Ring breathing modes: The collective vibrations of the aromatic rings would produce characteristic bands in the fingerprint region (below 1000 cm⁻¹).

Comparing the experimental FT-IR and Raman spectra with theoretical calculations from methods like Density Functional Theory (DFT) allows for a detailed and accurate assignment of the observed vibrational modes.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | FT-IR, Raman | 3100 - 3000 |

| Aliphatic C-H Stretch (CH₃) | FT-IR, Raman | 3000 - 2850 |

| C=C / C=N Ring Stretch | FT-IR, Raman | 1650 - 1400 |

| C-F Stretch | FT-IR (strong) | 1250 - 1100 |

Note: These are generalized ranges for the expected vibrational modes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, the molecular formula is C₁₆H₁₂FN, which corresponds to a monoisotopic mass of approximately 237.10 Da.

In a typical electron ionization (EI) mass spectrum, the compound would exhibit a prominent molecular ion peak ([M]⁺•) at m/z 237. The stability of the aromatic quinoline ring system generally ensures that the molecular ion is of significant abundance. The subsequent fragmentation of this molecular ion provides valuable structural information. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragment ions.

Key fragmentation pathways for this compound are predicted to involve the substituents on the stable quinoline core. A very common fragmentation for methyl-substituted aromatic heterocycles is the loss of a hydrogen radical (H•) from the methyl group to form a stable, resonance-delocalized [M-1]⁺ ion at m/z 236. cdnsciencepub.com This ion can be represented as a ring-expanded azatropylium-type structure, which contributes to its high stability and abundance.

Another expected fragmentation is the cleavage of the C-C bond between the quinoline ring and the fluorophenyl group. This can lead to the formation of a 3-methylquinoline (B29099) radical cation (m/z 142) or a fluorophenyl cation (m/z 95). Further fragmentation of the quinoline ring structure can occur through the characteristic loss of a neutral hydrogen cyanide (HCN) molecule from various fragment ions, a common feature in the mass spectra of nitrogen-containing heterocycles. cdnsciencepub.com

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Ion Structure | Formula | Interpretation |

|---|---|---|---|

| 237 | [C₁₆H₁₂FN]⁺• | C₁₆H₁₂FN | Molecular Ion ([M]⁺•) |

| 236 | [C₁₆H₁₁FN]⁺ | C₁₆H₁₁FN | Loss of a hydrogen radical ([M-H]⁺) from the methyl group |

| 222 | [C₁₅H₉FN]⁺ | C₁₅H₉FN | Loss of a methyl radical ([M-CH₃]⁺) |

| 142 | [C₁₀H₈N]⁺ | C₁₀H₈N | 3-Methylquinoline fragment |

| 95 | [C₆H₄F]⁺ | C₆H₄F | Fluorophenyl fragment |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Characterization

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. The spectrum of this compound is characterized by multiple absorption bands, which arise from the extensive π-conjugated system encompassing both the quinoline and fluorophenyl rings.

The electronic spectrum is expected to be dominated by high-intensity π → π* transitions. acs.org The quinoline core itself typically displays several absorption bands. The presence of the 4-fluorophenyl substituent at the 2-position and the methyl group at the 3-position modifies the electronic structure, generally causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the parent quinoline molecule. This is due to the extension of the conjugated system. acs.org

Typically, substituted quinolines exhibit two or three main absorption regions. researchgate.net For this compound, one would expect a complex series of bands. These can be attributed to electronic transitions between different molecular orbitals of the π-system. A weaker, longer-wavelength absorption resulting from an n → π* transition, involving the non-bonding electrons of the nitrogen atom, may also be present, but it is often obscured by the much more intense π → π* bands.

The photophysical properties, such as fluorescence, are also dictated by these electronic characteristics. Molecules with extensive π-systems like substituted quinolines are often fluorescent, emitting light upon relaxation from an excited electronic state. The specific emission wavelength and quantum yield would depend on the molecule's structural rigidity and the nature of its lowest excited state.

Table 2: Predicted UV-Visible Absorption and Electronic Transition Data for this compound

| Approximate λmax (nm) | Type of Transition | Molecular Orbitals Involved | Description |

|---|---|---|---|

| ~250-280 nm | π → π | π → π | High-energy transition within the fused aromatic ring system. |

| ~320-360 nm | π → π | π → π | Lower-energy transition involving the entire conjugated system (HOMO to LUMO). |

| >350 nm (often weak/obscured) | n → π | n → π | Transition of a non-bonding electron from the nitrogen lone pair to an antibonding π* orbital. |

Theoretical and Computational Chemistry Studies on this compound

Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for each specified section and subsection as requested. The information required to construct the data tables and detail the research findings on this compound appears to be unavailable in the public domain accessible through the conducted searches.

While general research exists on the computational analysis of quinoline derivatives, the strict adherence to the subject compound "this compound" as per the instructions prevents the inclusion of data from related but different molecules.

Research Context and Potential Significance

While specific research applications for 2-(4-Fluorophenyl)-3-methylquinoline are not extensively documented, its structural motifs suggest potential areas of scientific interest. The broader class of 2-arylquinolines has been investigated for a range of biological activities. The presence of the 4-fluorophenyl group, a common substituent in many pharmaceuticals, could impart favorable properties for biological interactions and metabolic stability.

Further research into this and related compounds could involve their synthesis and screening for various biological activities, or their use as intermediates in the construction of more complex molecular architectures. The detailed characterization and exploration of the chemical reactivity of this compound would be a necessary first step in unlocking its potential in various fields of chemical science.

Chemical Reactivity and Transformation Mechanisms of 2 4 Fluorophenyl 3 Methylquinoline

Reaction Mechanisms of Cyclization and Functionalization Pathways

The formation of the 2-(4-Fluorophenyl)-3-methylquinoline core structure is achieved through several established quinoline (B57606) synthesis methodologies, primarily involving cyclization reactions. These methods construct the quinoline's pyridinone ring onto a benzene (B151609) precursor.

Cyclization Pathways:

One of the most direct methods for synthesizing 2,3-disubstituted quinolines is the Friedländer annulation . wikipedia.orgjk-sci.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, in this case, 1-(4-fluorophenyl)propan-1-one. The mechanism can proceed via two primary pathways:

Aldol (B89426) Condensation First: The reaction initiates with an aldol condensation between the 2-aminoaryl ketone and 1-(4-fluorophenyl)propan-1-one, forming an aldol adduct. This intermediate then undergoes cyclization via intramolecular imine formation, followed by dehydration to yield the aromatic quinoline ring. wikipedia.orgresearchgate.net

Schiff Base Formation First: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the two carbonyl compounds, followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final product. wikipedia.org

The reaction is typically catalyzed by acids or bases. jk-sci.com

Another relevant synthetic route is the Povarov reaction , a formal [4+2] cycloaddition. iipseries.orgwikipedia.org In a three-component variation, an aniline (B41778), an aldehyde (like 4-fluorobenzaldehyde), and an electron-rich alkene can be used. The aniline and aldehyde first form an aromatic imine, which is then activated by a Lewis acid. This activated imine reacts with the alkene in a cycloaddition, and subsequent oxidation leads to the formation of the quinoline ring system. wikipedia.orgresearchgate.net

Functionalization Pathways:

Once the this compound scaffold is formed, it can undergo further functionalization. The methyl group at the C3 position and the quinoline ring itself are key sites for modification.

C-H Functionalization of the Methyl Group: The methyl group at the C3 position is adjacent to the quinoline's nitrogen atom, which allows for C(sp³)–H bond activation. researchgate.netnih.gov This activation facilitates reactions such as condensation with aldehydes to form styryl derivatives or tandem cyclization strategies to build more complex heterocyclic systems. nih.govacs.org

Modification of the Quinoline Core: Functional groups can be introduced onto the quinoline ring system through various reactions, including electrophilic and nucleophilic substitutions, which are detailed in the following sections. For instance, derivatives can be prepared by modifying a carboxylic acid precursor, as seen in the synthesis of 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-methanol from its corresponding carboxylate ester. google.comgoogle.com

| Reaction Name | Reactants | Key Mechanistic Steps | Reference |

|---|---|---|---|

| Friedländer Annulation | 2-aminoaryl ketone + Carbonyl with α-methylene | Aldol condensation, cyclization, dehydration | wikipedia.orgjk-sci.comresearchgate.net |

| Povarov Reaction | Aniline + Aldehyde + Electron-rich alkene | Imine formation, Lewis acid activation, [4+2] cycloaddition, oxidation | iipseries.orgwikipedia.orgresearchgate.net |

| Electrophilic Cyclization | N-(2-alkynyl)anilines | 6-endo-dig cyclization initiated by an electrophile (e.g., ICl, Br₂) | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline and Fluorophenyl Rings

The this compound molecule possesses two aromatic systems susceptible to substitution reactions: the quinoline bicyclic system and the monofluorinated phenyl ring. Their reactivity is governed by the electronic properties of each ring.

Electrophilic Aromatic Substitution (EAS):

The quinoline ring is generally less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom. Substitution typically occurs on the benzene portion of the quinoline ring (positions 5, 6, 7, and 8). The precise location of substitution is influenced by the existing substituents and reaction conditions. imperial.ac.uk The 4-fluorophenyl group at the C2 position will also influence the electron density of the quinoline system.

The 4-fluorophenyl ring is moderately deactivated towards EAS due to the inductive electron-withdrawing effect of the fluorine atom. However, fluorine is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) formed during ortho or para attack. youtube.comlibretexts.org Therefore, electrophilic substitution on this ring would be expected to occur primarily at the positions ortho to the fluorine atom (C3' and C5').

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution is a key reaction for the fluorophenyl moiety. The fluorine atom is a good leaving group in NAS reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. In this compound, the quinoline ring itself acts as an electron-withdrawing substituent, making the fluorophenyl ring susceptible to nucleophilic attack, especially at the C4' position (the carbon bearing the fluorine). This allows for the displacement of the fluoride (B91410) ion by various nucleophiles, providing a powerful method for further functionalization.

The quinoline ring can also undergo NAS, particularly if it bears a good leaving group (like a halogen) at the C2 or C4 positions, which are activated by the ring nitrogen. youtube.com While the parent molecule does not have such a leaving group, this reactivity is important for synthetic precursors.

Organometallic and Metal-Catalyzed Reactions

Organometallic reagents and transition metal catalysts are pivotal in the synthesis and functionalization of quinoline derivatives, including this compound. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are commonly employed to construct the C2-aryl bond. For instance, a Suzuki coupling reaction between a 2-haloquinoline and 4-fluorophenylboronic acid is a standard method for synthesizing the target molecule. Other cross-coupling reactions like Stille, Hiyama, and Sonogashira are also widely used in quinoline chemistry. mdpi.com

C-H Activation/Functionalization:

Direct C-H activation has emerged as a powerful tool for functionalizing quinolines without the need for pre-functionalized substrates like halides. nih.gov Transition metals such as rhodium, ruthenium, and palladium can catalyze the selective functionalization of C-H bonds at various positions on the quinoline ring. mdpi.comnih.govresearchgate.net For this compound, this could involve:

C(sp²)–H activation on the quinoline's benzene ring.

C(sp³)–H activation of the 3-methyl group, often facilitated by the adjacent nitrogen atom. This can be used for alkylation, olefination, or amidation reactions. researchgate.netmdpi.comnih.gov

For example, Rh(III)-catalyzed reactions can be used for the alkylation of methylquinolines. researchgate.netresearchgate.net Ruthenium(II) complexes have been shown to catalyze the amidation of 8-methylquinolines. nih.gov

| Reaction Type | Catalyst/Reagent | Description | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, Boronic acid | Forms C-C bonds by coupling an organoboron compound with a halide. | mdpi.com |

| C(sp³)–H Alkylation | Rh, Co, Ru catalysts | Directly functionalizes the methyl group with alcohols or other alkylating agents. | researchgate.netmdpi.com |

| C(sp²)–H Arylation | Pd, Ni, Rh catalysts | Directly couples aryl groups to the quinoline ring system. | nih.gov |

| Iron-Catalyzed Cross-Coupling | Fe catalyst, Grignard reagent | Couples heteroaromatic tosylates with alkyl Grignard reagents. | organic-chemistry.org |

Regioselectivity and Stereochemical Control in Reactions

Controlling the position (regioselectivity) and 3D arrangement (stereoselectivity) of atoms is crucial in the synthesis and functionalization of complex molecules like this compound.

Regioselectivity in Cyclization:

During the synthesis of the quinoline ring via methods like the Friedländer annulation, regioselectivity becomes a key consideration when using unsymmetrical ketones. researchgate.net The initial condensation can occur at two different α-positions of the ketone, potentially leading to a mixture of isomeric products. The outcome is often influenced by the reaction conditions (acidic vs. basic catalysis) and the steric and electronic nature of the substituents on the ketone. researchgate.netresearchgate.net For example, indium triflate has been identified as a highly effective Lewis acid catalyst for promoting the selective formation of the desired Friedländer product. rsc.org

Regioselectivity in Substitution Reactions:

As discussed in section 5.2, electrophilic and nucleophilic aromatic substitutions are governed by the directing effects of the substituents on the aromatic rings.

EAS on the Quinoline Ring: Substitution is directed to the benzenoid ring (positions 5, 6, 7, 8). The precise position is a complex function of the directing effects of the C2 and C3 substituents and the quinoline nitrogen. Computational methods can help predict the most nucleophilic center. nih.gov

EAS on the Fluorophenyl Ring: The fluorine atom directs incoming electrophiles to the ortho and para positions. Since the para position is already substituted, substitution will occur at the positions ortho to the fluorine. youtube.com

NAS Reactions: In precursors like 2,4-dichloroquinolines, nucleophilic substitution often occurs preferentially at the C4 position, although the selectivity can be influenced by the reaction conditions and the nature of the nucleophile. nih.gov

Photochemical and Thermal Transformation Pathways

The transformation of this compound can also be induced by photochemical (light) or thermal (heat) energy, leading to rearrangements, cyclizations, or degradations.

Photochemical Pathways:

While specific photochemical studies on this compound are not widely reported, the reactivity of its constituent parts suggests potential pathways. Aryl halides, including fluorinated aromatics, can undergo photochemical C-F bond cleavage to form radical species, which could lead to substitution or dimerization products. The quinoline moiety itself can participate in photochemical reactions. For instance, irradiation of certain quinoline derivatives can lead to cycloadditions or rearrangements. The photolysis of fluorophenyl azides, for example, has been studied and can result in ring-expanded products or insertion products, indicating the potential for complex transformations if such a functional group were introduced to the molecule. researchgate.net

Thermal Pathways:

Thermal reactions can induce molecular rearrangements. A notable thermal reaction for related structures is the electrocyclic rearrangement of o-vinyl anils, which can produce quinolines under nonacidic conditions. acs.org For this compound, high temperatures could potentially lead to isomerization or decomposition. In some cases, heating substituted quinolines can lead to rearrangements or cyclization if appropriate functional groups are present. For example, heating 4-azido-3-nitroquinaldine in benzene results in a cyclized oxadiazolo[3,4-c]quinoline product. researchgate.net Similarly, thermal decomposition of triazole derivatives of quinoline in polyphosphoric acid has been used to generate indolo[2,3-b]quinolines. nih.gov

Advanced Research Applications of 2 4 Fluorophenyl 3 Methylquinoline in Chemical Science

Applications in Materials Science and Optoelectronics

The incorporation of fluorine atoms and phenyl groups into the quinoline (B57606) structure can impart desirable properties for materials science, such as thermal stability and specific optoelectronic characteristics. However, the application of 2-(4-Fluorophenyl)-3-methylquinoline in these advanced fields is not yet extensively documented in publicly available research.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

While various diaryl-substituted quinoline derivatives have been investigated for their potential as emitters or host materials in OLEDs due to their inherent luminescence, specific studies detailing the synthesis, characterization, and performance of this compound within an OLED device architecture have not been identified in a review of current literature. The luminescent properties that would predicate its use in such applications, including its solid-state quantum yield, emission color, and charge-transport capabilities, remain to be characterized.

Development of Fluorescent Probes and Sensors

The quinoline nucleus is a well-established fluorophore used in the design of chemical sensors. The nitrogen atom and the aromatic system can interact with various analytes, leading to detectable changes in fluorescence. semanticscholar.orgnih.govresearchgate.net Despite the general utility of quinolines in this field, specific research demonstrating the development or application of this compound as a fluorescent probe or sensor for detecting ions, molecules, or other species is not presently available in scientific literature. semanticscholar.orgnih.gov

Role in Catalysis and Ligand Design Research

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic is fundamental to its use in catalysis and ligand design.

Metal-Ligand Complexation Studies

The study of how quinoline-based ligands coordinate with metal centers is crucial for developing new catalysts and materials. However, detailed investigations into the metal-ligand complexation behavior of this compound, including the synthesis, structural characterization (e.g., via X-ray crystallography), and stability of its metal complexes, have not been specifically reported.

Catalytic Activity in Organic Transformations

Quinoline derivatives can serve as ligands that modify the reactivity and selectivity of metal catalysts in various organic reactions. There is currently a lack of published studies that evaluate the performance of this compound, or its metal complexes, as a catalyst in any specific organic transformations.

Photophysical Properties and Photochemistry Research

Understanding the interaction of a molecule with light is key to its application in optoelectronics and sensing. The photophysical properties of quinoline derivatives, such as absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes, are of significant interest. beilstein-journals.orgscielo.br

Comprehensive studies detailing the fundamental photophysical parameters for this compound are not readily found in the existing body of scientific literature. Data regarding its absorption and emission maxima, molar absorptivity, fluorescence quantum yield, and excited-state dynamics have not been published. Consequently, its photochemical behavior, including its stability upon irradiation and its potential to engage in photochemical reactions, remains an uninvestigated area of research.

Absorption and Emission Characteristics

The photophysical properties of quinoline derivatives are intrinsically linked to their extended π-conjugated system. The absorption and emission characteristics of 2-aryl-quinolines are generally characterized by intense π–π* transitions. For analogous 2-aryl-quinoline compounds, absorption spectra typically exhibit intense peaks in the range of 310–350 nm, attributed to the conjugated quinoline ring, and a lower energy band with charge transfer character arising from the 2-aryl group. nih.gov The substitution pattern on both the quinoline and the aryl ring can influence the precise position and intensity of these absorption maxima. nih.gov

While specific high-resolution spectral data for this compound is not extensively documented in publicly available literature, studies on structurally similar 2-aryl-4-methoxyquinolines show absorption bands near 310-350 nm. nih.gov The emission spectra of quinoline derivatives are sensitive to solvent polarity, often displaying a single emission band in the blue to green region (around 400-510 nm) at room temperature. nih.gov For instance, a series of 6-alkoxy-2-(4-alkoxyphenyl)-4-[(4-octyloxy)aryl]quinolines exhibit an emission band around 400 nm in polar solvents. nih.gov It is anticipated that this compound would exhibit similar absorption and emission profiles, with the fluorine substituent potentially modulating the electronic properties and thus the spectral characteristics.

Table 1: Representative Photophysical Data for Analogous Quinoline Derivatives

| Compound Class | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Solvent |

| 2-Aryl-4-methoxyquinolines nih.gov | 310-350 | Not specified | Not specified |

| 6-Alkoxy-2-(4-alkoxyphenyl)-4-[(4-octyloxy)aryl]quinolines nih.gov | 280, 350 | ~400 | Polar Solvents |

| 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline derivatives nih.gov | Not specified | 414-597 | Cyclohexane |

This table presents data for structurally related compounds to provide context for the expected properties of this compound.

Quantum Yield and Excited State Dynamics

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. For many quinoline-based fluorophores, the quantum yield can be significantly influenced by substituents and the solvent environment. rsc.org While the specific quantum yield of this compound has not been reported, studies on other quinoline derivatives provide valuable insights. For example, certain 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline derivatives exhibit high quantum yields, with some exceeding 80% in cyclohexane. nih.gov

The excited state dynamics of quinoline derivatives can be complex, involving processes such as intersystem crossing and excited-state intramolecular proton transfer (ESIPT) in suitably functionalized molecules. rsc.orgrsc.org The lifetime of the excited state is another key parameter. For some aminoquinoline derivatives, fluorescence lifetimes have been measured in the nanosecond range. researchgate.net Laser flash photolysis studies on certain quinoline derivatives have revealed transient absorption bands attributed to triplet-triplet absorption, with lifetimes in the microsecond range in ethanol. nih.gov The presence of the fluorophenyl group in this compound may influence the excited state lifetime and decay pathways through electronic effects.

Mechanistic Studies in Biochemical Systems (In Vitro)

The biological activity of quinoline derivatives is often attributed to their ability to interact with biomacromolecules such as DNA and proteins, including enzymes.

Quinolines are known to interact with DNA, with some derivatives acting as intercalators or groove binders. tandfonline.com For instance, certain cobalt(II) complexes of phenanthroline-based quinoline derivatives have been shown to interact with DNA primarily through groove binding, with binding constants in the range of 10³ to 10⁴ M⁻¹. tandfonline.com Molecular docking studies of other quinoline derivatives have also suggested potential DNA binding. researchgate.net The planar aromatic structure of this compound suggests a potential for intercalative or groove-binding interactions with DNA, although experimental verification is required.

The interaction of quinoline derivatives with proteins is a key aspect of their mechanism of action for various biological activities. Molecular docking studies have been employed to investigate the binding of quinoline-based compounds to the active sites of proteins. For example, the binding of 2H-thiopyrano[2,3-b]quinoline derivatives to the CB1a protein has been studied, revealing binding affinities in the range of -5.3 to -6.1 kcal/mol. nih.gov These studies highlight the importance of hydrophobic and hydrogen bonding interactions in protein-ligand binding. nih.gov It is plausible that this compound could also exhibit significant binding affinity for various protein targets.

The quinoline scaffold is present in numerous enzyme inhibitors. nih.gov For example, certain 4-arylquinoline derivatives have been identified as inhibitors of HIV-1 integrase multimerization. nih.gov Additionally, some 2,3-disubstituted quinoline derivatives have shown potential as kinase and enzyme inhibitors in in silico studies. researchgate.net The inhibitory mechanism can vary, with some compounds acting as competitive, non-competitive, or mixed-type inhibitors. For instance, some substituted quinolines have been identified as noncovalent, mixed-type inhibitors of the human proteasome. researchgate.net Given the structural similarities to known enzyme inhibitors, this compound warrants investigation as a potential modulator of enzyme activity.

The ability of a compound to penetrate cell membranes and accumulate within specific subcellular compartments is crucial for its biological activity. While specific studies on the cellular uptake of this compound are not available, research on related compounds provides some general principles. The cellular uptake of small molecules is influenced by factors such as lipophilicity and the presence of specific functional groups. For instance, morpholine-substituted rhenium complexes have been designed to accumulate in acidic compartments like lysosomes. mdpi.com The cellular uptake and localization of quinoline derivatives can be visualized using fluorescence microscopy if the compound is inherently fluorescent.

Supramolecular Chemistry and Self-Assembly Research

The planar and rigid structure of the quinoline ring makes it an attractive building block in supramolecular chemistry. Quinolines can participate in non-covalent interactions such as π–π stacking and hydrogen bonding, which are fundamental to the construction of self-assembled architectures. nih.gov While the supramolecular chemistry of quinoline itself is a developing field, there are reports on the self-assembly of quinoline derivatives. acs.org For example, the crystal structures of (2-chloroquinolin-3-yl)methyl ethers reveal supramolecular assemblies in one and two dimensions mediated by hydrogen bonding and π–π stacking. nih.gov The presence of the fluorophenyl group in this compound could introduce additional non-covalent interactions, such as C–H···F and F···π interactions, which could be exploited in the design of novel supramolecular structures.

Future Directions and Emerging Research Opportunities

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic name reactions such as those developed by Skraup, Friedländer, and Doebner-von Miller. tandfonline.com However, these methods often necessitate harsh conditions, including high temperatures and the use of hazardous reagents and solvents. tandfonline.comacs.org The future of synthesizing 2-(4-Fluorophenyl)-3-methylquinoline is geared towards environmentally benign protocols that prioritize efficiency, safety, and sustainability. nih.govresearchgate.net

Key areas of innovation include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. researchgate.netmdpi.com This technique has been successfully applied to the synthesis of various quinoline analogues, often in conjunction with green solvents. mdpi.com

Use of Green Solvents: Replacing traditional organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a primary goal. tandfonline.comresearchgate.net Water, in particular, has been shown to be an effective medium for some quinoline syntheses, offering significant environmental benefits. tandfonline.com

Development of Reusable Catalysts: Research is focused on employing solid acid catalysts, nanocatalysts, and other reusable catalytic systems. mdpi.comresearchgate.netnih.gov For instance, catalysts like Nafion® NR50 have been used for preparing substituted quinolines under eco-friendly conditions. mdpi.com Magnetic nanoparticles are also emerging as effective and easily recoverable catalysts for quinoline synthesis. researchgate.netnih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom and step economy. rsc.org Advanced MCRs, such as the Povarov reaction, provide a convergent and versatile route to structurally diverse quinolines. tandfonline.comrsc.orgmdpi.com

| Parameter | Traditional Methods (e.g., Skraup, Friedländer) | Emerging Green Methods |

|---|---|---|

| Catalysts | Strong acids (e.g., H₂SO₄), often in stoichiometric amounts tandfonline.com | Reusable solid acids (Nafion), nanocatalysts, biocatalysts tandfonline.commdpi.comnih.gov |

| Solvents | Nitrobenzene, chloroform, other hazardous organic solvents tandfonline.com | Water, ethanol, PEG, or solvent-free conditions tandfonline.comresearchgate.net |

| Energy Source | Conventional heating (often prolonged at high temperatures) acs.org | Microwave irradiation, ultrasonic radiation mdpi.comresearchgate.net |

| Efficiency | Often multi-step with moderate yields and significant waste tandfonline.com | High-yield, one-pot multicomponent reactions, high atom economy rsc.org |

Integration into Complex Molecular Architectures and Hybrid Materials

The this compound scaffold is a valuable building block for constructing more elaborate molecules and advanced materials. The presence of the reactive quinoline core and the functionalizable phenyl group allows for its incorporation into diverse and complex systems.

Future research will likely focus on:

Pharmaceutical Scaffolding: This quinoline derivative can serve as a key intermediate in the synthesis of complex bioactive molecules. google.commdpi.com The strategic placement of the fluorophenyl and methyl groups can influence lipophilicity and receptor binding, making it a candidate for hybridization with other pharmacophores like pyrazole, furan, or indole (B1671886) to enhance biological activity. researchgate.netnih.gov

Hybrid Materials for Optoelectronics: Quinoline derivatives are known for their electron-transporting capabilities and thermal stability, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govresearchgate.net Future work could involve integrating this compound into polymer backbones or as a ligand in metal-organic frameworks (MOFs) to create novel hybrid materials with tailored photophysical properties. researchgate.net

Development of Chemosensors: The quinoline nucleus is a known fluorophore. By attaching specific binding sites, this compound could be transformed into a selective chemosensor for detecting metal ions or other analytes through changes in its fluorescence profile.

Advanced Computational Modeling and Machine Learning for Property Prediction

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. Density Functional Theory (DFT) and machine learning (ML) are set to play a pivotal role in understanding and predicting the properties of this compound.

DFT for Mechanistic and Property Insights: DFT calculations can elucidate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and reactivity descriptors of the molecule. rsc.orgnih.govnih.gov This allows researchers to predict its chemical behavior, stability, and photophysical properties, guiding synthetic efforts and experimental design. rsc.orgnih.gov DFT is also used to study reaction mechanisms and the stability of potential isomers and tautomers. nih.govmdpi.com

Machine Learning for High-Throughput Screening: ML models are being developed to predict various properties of chemical compounds, including bioactivity, toxicity, and material characteristics, based on their structure. mdpi.comchemrxiv.org By training algorithms on large datasets of known quinolines, ML can predict the properties of novel derivatives like this compound, enabling rapid virtual screening of potential candidates for specific applications, such as corrosion inhibition or drug discovery. researchgate.netkneopen.com ML models can also predict the most likely sites of reaction for electrophilic aromatic substitutions, aiding in synthetic planning. researchgate.net

| Computational Method | Predicted Properties and Applications |

|---|---|

| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies, HOMO-LUMO energy gap, chemical hardness/softness, electrophilicity index, UV-Vis absorption spectra. rsc.orgnih.gov |

| Time-Dependent DFT (TD-DFT) | Excited state properties, prediction of absorption and emission spectra, understanding photophysical phenomena. nih.gov |

| Machine Learning (ML) | Prediction of redox potentials, corrosion inhibition efficiency, reaction regioselectivity, ADMET properties, and other biological activities. mdpi.comkneopen.comresearchgate.net |

| Quantitative Structure-Property Relationship (QSPR) | Modeling relationships between molecular structure and physical or chemical properties. researchgate.net |

Exploration of Novel Photophysical Phenomena and Applications

The inherent fluorescence of the quinoline ring system, combined with the electronic influence of the 4-fluorophenyl substituent, makes this compound a promising candidate for applications in materials science and analytical chemistry.

Emerging research opportunities include:

Tuning of Emission Properties: The emission wavelength, quantum yield, and Stokes shift of quinoline-based fluorophores can be finely tuned by altering substituents. rsc.orgresearchgate.net Research into how the interplay between the electron-withdrawing fluorine atom and the methyl group affects the photophysical properties of the quinoline core could lead to the development of novel fluorophores for specific applications. rsc.orgnih.gov

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are widely used in OLEDs due to their high thermal stability and electron-transporting properties. nih.gov Investigating the electroluminescent properties of this compound could lead to its use as an emitter or host material in next-generation display and lighting technologies.

Aggregation-Induced Emission (AIE): Some quinoline derivatives exhibit AIE, where they are non-emissive in solution but become highly fluorescent in an aggregated state. researchgate.net Exploring whether this compound or its derivatives possess AIE properties could open up applications in bio-imaging and sensing.

Uncovering New Mechanistic Pathways in Chemical Transformations

A fundamental understanding of reaction mechanisms is crucial for developing more efficient and selective synthetic methods. Future research will focus on elucidating the precise pathways involved in the synthesis and transformation of this compound.

Areas for investigation include:

Mechanistic Studies of Green Syntheses: While green methods are being developed, the underlying mechanisms are not always fully understood. researchgate.net Detailed kinetic and computational studies can reveal the mechanistic pathways of microwave-assisted or nanocatalyst-driven reactions, allowing for further optimization.

Domino and Tandem Reactions: Designing novel domino reactions that form the this compound core through a cascade of bond-forming events in a single pot is a significant goal. rsc.org Uncovering the mechanistic details of these complex transformations is key to controlling their outcomes.

Novel C-H Functionalization: Direct functionalization of the C-H bonds on the quinoline or phenyl rings offers a highly atom-economical way to create new derivatives. rsc.org Investigating the regioselectivity and mechanism of these reactions, such as Minisci-type reactions, will be a vibrant area of research, enabling the late-stage modification of the core structure to rapidly generate libraries of related compounds. rsc.org

Q & A

Basic: What synthetic methodologies are commonly used to prepare 2-(4-Fluorophenyl)-3-methylquinoline derivatives, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound derivatives typically involves condensation or cyclization reactions. For example, a modified Claisen-Schmidt condensation followed by cyclization under acidic conditions can yield the quinoline core. In a related study, reduction of methyl esters using KBH4 and MgCl2 in THF under reflux (2–40 min) achieved high yields (~90%) of alcohol derivatives, demonstrating the importance of controlled stoichiometry and solvent selection . Optimization should focus on temperature control (reflux vs. room temperature), catalyst choice (e.g., Lewis acids), and post-reaction purification (e.g., recrystallization from ethyl acetate/MeOH mixtures) to minimize byproducts .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Answer:

Key techniques include:

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 72.6° between benzene and quinoline rings) and confirms hydrogen bonding patterns (e.g., O–H⋯N interactions) .

- NMR spectroscopy : 1H and 13C NMR identify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and methyl group integration.

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., exact mass 363.163 for carboxylic acid derivatives) .

Advanced: How can QSAR modeling guide the design of this compound derivatives with improved anti-cancer activity?

Answer:

Quantitative Structure-Activity Relationship (QSAR) models prioritize substituents based on electronic, steric, and hydrophobic parameters. For example, a QSAR study on imidazol-5-one derivatives identified R²adj > 0.85 and Q² > 0.75 as critical metrics for predicting anti-proliferative activity against MCF-7 cells. Substituents at the 3-methyl position (e.g., electron-withdrawing groups) enhanced binding affinity to Plk1 kinases (ΔG = −9.2 kcal/mol for ligand 27) . Methodological steps include:

Descriptor calculation (e.g., logP, polar surface area).

Model validation via leave-one-out cross-validation.

Docking simulations to verify binding modes (e.g., with Plk1 PDB: 1UMW) .

Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl groups) affect the biological activity and pharmacokinetics of quinoline derivatives?

Answer:

- Fluorophenyl groups : Enhance metabolic stability via reduced CYP450-mediated oxidation. Lipinski parameters (logP < 5, PSA < 60 Ų) are often retained, improving oral bioavailability .

- Chlorophenyl analogs : Increase hydrophobicity (logP +0.5), potentially enhancing membrane permeability but risking hepatotoxicity. Comparative docking studies show fluorophenyl derivatives bind more tightly to Plk1 (ΔΔG = −1.3 kcal/mol vs. chlorophenyl) .

- Methyl substitution : The 3-methyl group reduces steric hindrance, allowing better fit into hydrophobic kinase pockets .

Advanced: What contradictions exist in the reported mutagenic and anti-cancer properties of nitroquinoline derivatives, and how can these be resolved experimentally?

Answer:

Nitroquinolines are reported as both mutagenic (via DNA adduct formation) and anti-cancer (via kinase inhibition). For example, nitro groups at the 3-position may intercalate DNA (mutagenic risk) , while 2-(4-fluorophenyl)-3-methyl substitution shifts activity toward kinase inhibition (anti-cancer) . To resolve contradictions:

Ames test : Assess mutagenicity in TA98 strains (dose-dependent response).

Comet assay : Quantify DNA strand breaks in treated cell lines (e.g., HepG2).

Kinase profiling : Compare IC50 values against Plk1 vs. unrelated targets (e.g., EGFR) .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors (especially during reflux).

- Spill management : Neutralize with dry sand or alcohol-insoluble foam; avoid water to prevent dispersion .

- Storage : Keep in sealed containers under inert atmosphere (N2 or Ar) to prevent oxidation .

Advanced: How do crystallographic studies inform the design of stable polymorphs for this compound-based drug candidates?

Answer:

X-ray diffraction reveals intermolecular interactions critical for crystal packing. For example, O–H⋯O and C–H⋯O hydrogen bonds stabilize the lattice in alcohol derivatives, suggesting that polar substituents (e.g., –OH, –COOH) enhance crystallinity . To design stable polymorphs:

Solvent screening : Use ethyl acetate/MeOH for high-purity crystals.

Temperature gradients : Slow cooling from reflux promotes larger crystal formation.

Hirshfeld surface analysis : Quantify interaction motifs (e.g., π-π stacking vs. H-bonding) .

Advanced: What metabolic pathways are implicated in the detoxification or activation of this compound derivatives, and how can these be modeled in vitro?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.